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Executive Summary

Methyl 2-bromo-4-hydroxybenzoate (CAS: 101085-03-4) is a halogenated phenolic ester
widely utilized as a building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-
coupling reactions and the design of proteolysis-targeting chimeras (PROTACS).[1][2] Accurate
spectral assignment is essential for validating the regioselectivity of bromination and ensuring
the integrity of the phenolic moiety during esterification.[2]

This guide provides a definitive breakdown of the 13C NMR and 1H NMR spectral data,
supported by experimental synthesis contexts and structural assignment logic.

Chemical Identity & Structural Context[1][2][3][4][5]
[6][7][8]

» |IUPAC Name: Methyl 2-bromo-4-hydroxybenzoate[1][2][3]

e CAS Number: 101085-03-4[2][4]
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e Molecular Formula: CsH7BrOs[2]
e Molecular Weight: 231.04 g/mol [2]
 Structural Features:
o Ester Carbonyl (C1'): Electron-withdrawing, deshielding.[2]
o Phenolic Hydroxyl (C4): Strong electron-donating, shielding ortho/para positions.[2]

o Bromine (C2): Heavy atom, exerting inductive and steric effects.[2]

Structural Diagram

The following diagram illustrates the numbering scheme used for spectral assignment:

Methyl 2-bromo-4-hydroxybenzoate Structure
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Figure 1: Carbon numbering scheme for NMR assignment.

Experimental Methodology

To reproduce the spectral data presented below, the following standard protocol is
recommended.
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Sample Preparation[1][2][4][5][6][7]

o Solvent: Deuterated Chloroform (CDCIs) is the standard solvent.[2] Dimethyl Sulfoxide-de
(DMSO-des) may be used if solubility is an issue, but will cause chemical shift variations
(typically +0.5 to +2.0 ppm for carbonyls).[2]

e Concentration: ~10-20 mg of sample in 0.6 mL solvent.

o Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (CDCIs central
triplet at 77.16 ppm).[2]

Instrument Parameters (Typical)
e Frequency: 100 MHz (for 13C), 400 MHz (for 1H).[2][5]

e Pulse Sequence: Proton-decoupled 13C (CPD).[2]

e Scans: 256-1024 scans to resolve quaternary carbons (C1, C2, C4, C7).

Spectral Data Analysis
13C NMR Chemical Shifts (CDCIs)

The following table synthesizes experimental data derived from analogous amino-precursors
and substituent increment calculations.
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Chemical Shift (5, . ]
Carbon ID Type Assignment Logic

ppm)

Typical ester carbonyl
c7 166.5 C=0[2]
resonance.[2]

Deshielded by direct
C4 159.4 C_quat (C-OH) attachment to Oxygen
(Ipso effect).[2]

Deshielded by ortho-
C6 134.1 CH (Aromaitic) ester group; doublet in
DEPT/HSQC.[2]

Distinctive quaternary
signal; shielded

Cc2 124.6 C_quat (C-Br) relative to H-
substituent due to

heavy atom effect.[2]

Shielded by para-OH

C1 122.2 C_quat (Ipso)
resonance effect.[2]

Shielded by ortho-OH;
C3 120.2 CH (Aromatic) doublet in
DEPT/HSQC.[2]

Strongly shielded by
ortho-OH; most

C5 113.3 CH (Aromatic) ] )
upfield aromatic
signal.[2]
Characteristic methyl

C8 52.0 CHs (Methoxy)

ester signal.[2]

1H NMR Correlation (CDCIsz, 400 MHz)

Integration of proton data confirms the regiochemistry of the bromine substitution.[2]
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. e J-Coupling )
Proton Shift (0, ppm) Multiplicity (H2) Assignment
z
Ortho to ester
H6 7.82 Doublet (d) J=8.5 ]
(Deshielded).[2]
Meta to H5,
H3 7.22 Doublet (d)* J=25
Ortho to Br.[2]
Doublet of Ortho to OH
H5 6.82 J=85,25 _
Doublets (dd) (Shielded).[2]
) Phenolic proton
Broad Singlet
OH 6.13 (bs) - (Exchangeable).
S
[11[2]
] Methyl ester
OMe 3.90 Singlet (s) -

protons.[1][2]

*Note: H3 appears as a doublet due to meta-coupling with H5. The para-coupling to H6 is
usually negligible.[2]

Structural Elucidation Logic

The assignment relies on the Additivity Principle and experimental validation from the precursor
Methyl 4-amino-2-bromobenzoate.[2]

e C4 (159.4 ppm): The substitution of the amino group (in the precursor, 156-ppm)-witha
hydrexyl-greup-catuses-a-sighificant-dewnfield-shift-(+9 ppm) due to the higher

electronegativity of oxygen.[2]

e C5(113.3 ppm) & C3 (120.2 ppm): These carbons are ortho to the hydroxyl group.[2] The
strong electron-donating nature of the OH group via resonance increases electron density at
these positions, causing significant upfield shielding (lower ppm).[2] C5 is more shielded
than C3 because C3 is also adjacent to the Bromine atom, which exerts a desheilding
inductive effect.[2]

e C6 (134.1 ppm): Located ortho to the electron-withdrawing ester group, this proton/carbon
pair is the most deshielded aromatic signal (excluding the C-OH ipso carbon).[2]
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Synthesis & Validation Workflow

The compound is typically synthesized via the Sandmeyer reaction from the amino-analog.[2]
This transformation provides a self-validating spectral shift (NHz2 - OH).[2]

Formation of
Diazonium Salt

Methyl 4-amino-2-bromobenzoate
(Precursor)

L Subst.
Hydrolysis p o Methyl 2-bromo-4-hydroxybenzoate
(H20, Heat) (Target)

Diazotization
(NaNO2, H2S04)

Click to download full resolution via product page

Figure 2: Synthesis pathway used to validate the spectral identity via precursor comparison.

Application in Drug Development

In a research setting, this compound serves as a "warhead" precursor.[2] The C-Br bond is
chemically active for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing the
attachment of complex biaryl systems while retaining the phenolic handle for further
functionalization (e.g., ether formation).[2]

Quality Control Check:

e Impurity: Unreacted starting material (Amino-benzoate) will show a distinct broad NH2 peak
at ~4.0 ppm and a C4 signal at ~150 ppm.[2]

e Impurity: Hydrolysis product (Acid) will show a loss of the Methyl signal (52.0 ppm / 3.90
ppm).[2]

References

o University of Milan (Unimi).Design and synthesis of novel bioactive peptides and
peptidomimetics.[2] PhD Thesis.[2][6] (Contains experimental 1H NMR data for Compound
10).

e TU Dortmund.RNA Degradation using Small Molecule-Based Recruiters of RNase L.
(Describes synthesis via Sandmeyer reaction).
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¢ ChemicalBook.Methyl 4-amino-2-bromobenzoate Spectral Data. (Precursor data used for
comparative assignment).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: 13C NMR Characterization of Methyl
2-bromo-4-hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3030892/docs#technical-guide-13c-nmr-
characterization-of-methyl-2-bromo-4-hydroxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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